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Quantitative Data Summary

The table below consolidates key preclinical and early clinical findings for 18-MC.

Study Aspect Key Findings Experimental Model / Context

Primary
Mechanism

α3β4 nicotinic receptor antagonist; modulates
dopamine in the mesolimbic system [1].

Nonclinical testing; rationale for
drug design [1].

Key
Differentiator

Does not stimulate MOR-coupled G-proteins;
mechanism differs from ibogaine and

noribogaine [2] [3].

In vitro assays (CHO cells, rat
brain membranes) [3].

GDNF Pathway Does not increase GDNF mRNA;

site/mechanism of action differs from
noribogaine [2].

SH-SY5Y cell culture; rat

operant alcohol self-
administration [2].

Safety &
Toxicity

Designed to lack hallucinogenic properties and
other toxicities of ibogaine [1].

Rational drug design; nonclinical
safety profile [1].

Clinical Status Phase 2 trials for Opioid Use Disorder were
planned as of 2020 [1].

Human safety studies and
planned patient trials [1].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 4 Tech Support

https://www.smolecule.com/products/s649617?utm_src=pdf-body
https://www.smolecule.com/products/s649617?utm_src=pdf-interest
https://mindmed.co/news/press-release/mindmed-advances-18-mc-potential-treatment-for-opioid-addiction-into-further-clinical-testing/
https://mindmed.co/news/press-release/mindmed-advances-18-mc-potential-treatment-for-opioid-addiction-into-further-clinical-testing/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783954/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0077262
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0077262
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783954/
https://mindmed.co/news/press-release/mindmed-advances-18-mc-potential-treatment-for-opioid-addiction-into-further-clinical-testing/
https://mindmed.co/news/press-release/mindmed-advances-18-mc-potential-treatment-for-opioid-addiction-into-further-clinical-testing/
https://mindmed.co/news/press-release/mindmed-advances-18-mc-potential-treatment-for-opioid-addiction-into-further-clinical-testing/
https://mindmed.co/news/press-release/mindmed-advances-18-mc-potential-treatment-for-opioid-addiction-into-further-clinical-testing/
https://www.smolecule.com/products/s649617?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Experimental Protocols Overview

Key methodologies from foundational studies provide insight into how 18-MC's properties were evaluated.

Cell Culture Model (GDNF Expression): SH-SY5Y cells (a human-derived neuroblastoma cell line)

were used. Cells were treated with noribogaine or 18-MC. GDNF mRNA levels were quantified using

RT-PCR to assess changes in expression. This study found noribogaine, but not 18-MC, induced a

robust increase in GDNF mRNA [2].

Brain Infusion Study (Alcohol Self-Administration): To localize the site of action, a cannula was

surgically implanted in male Long-Evans rats to allow for microinfusion of noribogaine or 18-MC

directly into the Ventral Tegmental Area (VTA). Rats were trained to self-administer alcohol in an

operant chamber. The number of lever presses for alcohol was measured following intra-VTA infusion,

showing that noribogaine, but not 18-MC, reduced responding [2].

Receptor Activation Assay (MOR Agonism): The functional activity at the μ-opioid receptor (MOR)

was tested using a guanosine-5´-O-(γ-thio)-triphosphate ([³⁵S]GTPγS) binding assay. This was

conducted in several systems: rat thalamic membranes, and in CHO (Chinese hamster ovary) cells

and HEK (human embryonic kidney) cells engineered to express human, rat, or mouse MORs. The

assay measures the degree to which a compound activates the G-proteins coupled to the MOR. In these

studies, ibogaine, noribogaine, and 18-MC did not stimulate [³⁵S]GTPγS binding, indicating they are

not MOR agonists [3].

Key Distinctions from Related Compounds

18-MC's unique profile becomes clear when compared to its parent compound, ibogaine, and the primary

metabolite, noribogaine.
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Ibogaine

Noribogaine
(Metabolite)

 Metabolism
(via CYP2D6)

18-MC
(Synthetic Derivative)

 Rational
Drug Design

• Increases GDNF in VTA
• Reduces EtOH self-admin.

• Hallucinogenic & Toxic

• Increases GDNF in VTA
• Reduces EtOH self-admin.

• Proposed weak MOR agonist
• Fewer side effects

• α3β4 nAChR antagonist
• Does not increase GDNF

• Non-hallucinogenic
• Non-MOR agonist
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Comparative mechanisms of ibogaine, noribogaine, and 18-MC

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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